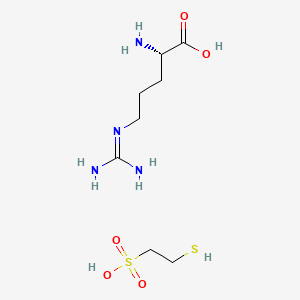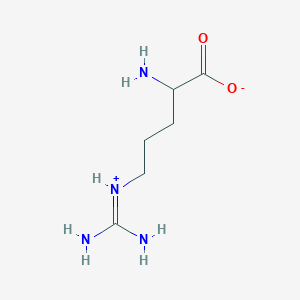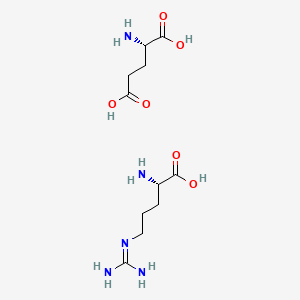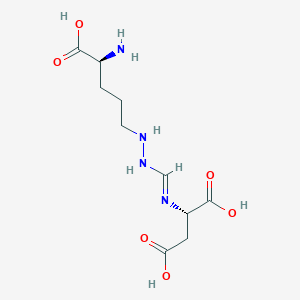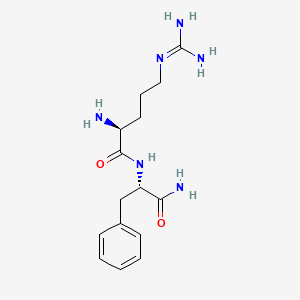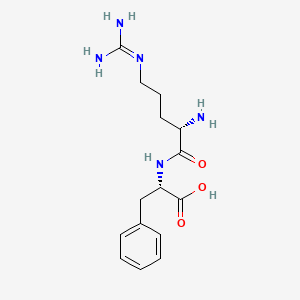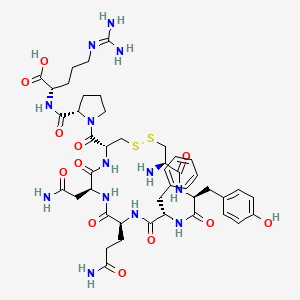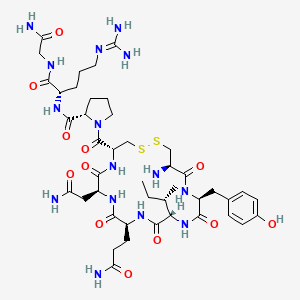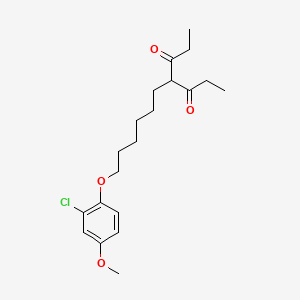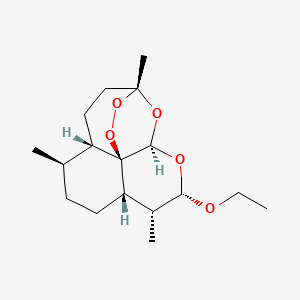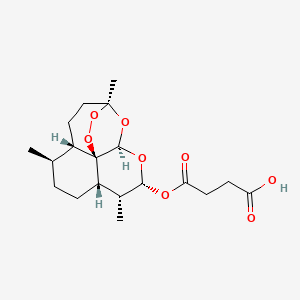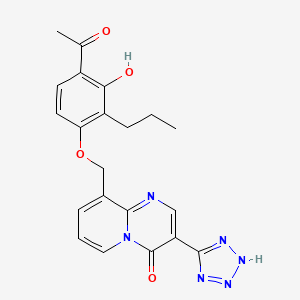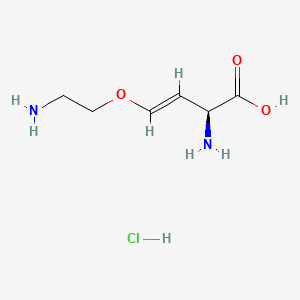
Aviglycine hydrochloride
Overview
Description
Aviglycine hydrochloride, also known as aminoethoxyvinylglycine hydrochloride, is a naturally occurring non-protein L-amino acid. It is primarily used as a plant growth regulator due to its ability to inhibit ethylene biosynthesis in plants. This compound is derived from a soil microorganism belonging to the Streptomyces species .
Mechanism of Action
Target of Action
Aviglycine hydrochloride, also known as AVG HCl, is a plant growth regulator . Its primary target is the enzyme ACC Synthase, a key enzyme in the ethylene biosynthesis pathway . Ethylene is a plant hormone that regulates growth and development, including fruit ripening, flower wilting, and leaf fall .
Mode of Action
AVG HCl inhibits the biosynthesis of ethylene by competitively inhibiting ACC Synthase . By blocking this enzyme, AVG HCl prevents the conversion of S-adenosylmethionine to the ethylene precursor 1-aminocyclopropane-1-carboxylic acid . This inhibition results in a decrease in ethylene production, thereby influencing plant growth and development .
Biochemical Pathways
The primary biochemical pathway affected by AVG HCl is the ethylene biosynthesis pathway . By inhibiting ACC Synthase, AVG HCl disrupts the production of ethylene, affecting downstream processes regulated by this hormone . These processes include fruit ripening, flower senescence, and abscission .
Pharmacokinetics
It is known that avg hcl is applied as a spray solution to plants . The impact of these properties on the bioavailability of AVG HCl is currently unknown.
Result of Action
The inhibition of ethylene production by AVG HCl has several effects at the molecular and cellular level. In apples, it may delay fruit maturity, leading to benefits such as a reduction in pre-harvest fruit drop and improved fruit quality . In pears, AVG HCl may help maintain fruit firmness . For specific ornamentals, AVG HCl may reduce problems, such as flower senescence and flower bud abscission, that occur during shipping .
Action Environment
It is known that avg hcl is used in various countries, suggesting that it is effective in different climates and environmental conditions
Biochemical Analysis
Biochemical Properties
Aviglycine hydrochloride functions as an ethylene biosynthesis inhibitor by targeting the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS). This enzyme is responsible for the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid, a precursor of ethylene. By inhibiting ACS, this compound effectively reduces ethylene production in plants . Additionally, this compound interacts with cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity with inhibition constants (Ki) of 1.1 µM and 10.5 µM, respectively .
Cellular Effects
This compound has significant effects on various cellular processes in plants. It influences cell signaling pathways by reducing ethylene levels, which in turn affects processes such as fruit ripening, flower senescence, and abscission. The compound also impacts gene expression related to ethylene biosynthesis and response pathways . In addition, this compound has been shown to affect cellular metabolism by altering the levels of metabolites involved in ethylene production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 1-aminocyclopropane-1-carboxylic acid synthase, thereby inhibiting its activity. This inhibition prevents the synthesis of 1-aminocyclopropane-1-carboxylic acid, leading to a reduction in ethylene production . Furthermore, this compound’s interaction with cystathionine beta-lyase and cystathionine gamma-lyase results in the inhibition of these enzymes, which are involved in the methionine salvage pathway . These interactions collectively contribute to the compound’s overall effect on ethylene biosynthesis and related cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of ethylene production and associated physiological effects, such as delayed fruit ripening and reduced flower senescence . These effects are consistent over extended periods, indicating the compound’s efficacy in regulating ethylene biosynthesis.
Dosage Effects in Animal Models
While this compound is primarily used in plant studies, its effects in animal models have also been investigated. Different dosages of the compound have been tested to determine its threshold and toxic effects. Studies have shown that low to moderate doses of this compound do not cause significant adverse effects in animal models . High doses have been associated with immunosuppression, as evidenced by decreased thymus weights and reduced antibody response in rats . These findings highlight the importance of dosage considerations when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in the metabolic pathways related to ethylene biosynthesis. By inhibiting 1-aminocyclopropane-1-carboxylic acid synthase, the compound disrupts the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid, thereby reducing ethylene production . Additionally, this compound’s interaction with cystathionine beta-lyase and cystathionine gamma-lyase affects the methionine salvage pathway, further influencing ethylene biosynthesis and related metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is known to be taken up by plant cells and distributed to various tissues, where it exerts its inhibitory effects on ethylene biosynthesis . Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and vacuoles, where it interacts with target enzymes and proteins .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and vacuoles. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins involved in ethylene biosynthesis within these compartments . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to the appropriate subcellular locations, ensuring its effective inhibition of ethylene production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aviglycine hydrochloride involves the reaction of aminoethoxyvinylglycine with hydrochloric acid. The process typically includes the following steps:
Formation of the aminoethoxyvinylglycine:
Hydrochloride formation: The aminoethoxyvinylglycine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Aviglycine hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino and ethoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide.
Reduction reactions: Can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
Aviglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying plant physiology, particularly in understanding ethylene biosynthesis and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating ethylene levels in plants used for medicinal purposes.
Industry: Widely used in agriculture to regulate fruit ripening and improve crop yields.
Comparison with Similar Compounds
Aminoethoxyvinylglycine: The parent compound of aviglycine hydrochloride.
Ethephon: Another plant growth regulator that releases ethylene upon decomposition.
1-Methylcyclopropene (1-MCP): A synthetic compound that blocks ethylene receptors in plants.
Comparison:
Uniqueness: this compound is unique in its mode of action as it directly inhibits the biosynthesis of ethylene, whereas compounds like ethephon release ethylene and 1-MCP blocks ethylene receptors.
Properties
IUPAC Name |
(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPLYVEFATMJF-BTIOQYSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO/C=C/[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49669-74-1 (Parent) | |
| Record name | Aviglycine hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034266 | |
| Record name | Aviglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-26-8 | |
| Record name | (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aviglycine hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aviglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVIGLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266URI8C56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Aviglycine hydrochloride and how does it work in plants?
A1: this compound (AVG) is a plant growth regulator primarily used to control flowering in certain crops. [, ] It functions by inhibiting the plant hormone ethylene, which plays a crucial role in various physiological processes including fruit ripening and flowering. [, ] AVG specifically blocks the enzyme ACC synthase, a key enzyme in the ethylene biosynthesis pathway. [] By reducing ethylene production, AVG can effectively delay flowering and regulate fruit development. [, ]
Q2: What are the practical applications of AVG in agriculture?
A2: AVG is particularly valuable for controlling natural flowering induction (NI) in pineapple cultivation. [] NI can lead to uneven fruit development and reduced yield. By suppressing ethylene production, AVG delays flowering, allowing for more synchronized fruit development and potentially increasing overall yield. [] The research highlights the effectiveness of AVG treatments in significantly reducing NI in 'MD-2' pineapple, with weekly sprays demonstrating the highest efficacy. []
Q3: Are there any specific considerations regarding the timing of AVG application?
A3: Yes, the timing of AVG application is crucial for achieving desired results. Research indicates that AVG treatment is most effective when initiated before the onset of natural flowering induction. [] Applying AVG after NI has commenced can lead to severe fruit deformities, ultimately causing significant yield losses. [] Therefore, careful monitoring of crop development and timely AVG application are essential for successful NI control and optimal crop yield.
Q4: Does AVG impact fruit size in pineapples?
A4: Research on 'MD-2' pineapple suggests that AVG application, even at varying concentrations and frequencies, does not significantly affect the average weight of the fruit. [] This finding suggests that AVG's influence is primarily on the timing of flowering rather than on fruit size or weight.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


